3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a phenoxy group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₈ClNO
- IUPAC Name : this compound
- CAS Number : [Not provided in the search results]
The unique structure of this compound, particularly the isopropyl and methyl substitutions on the phenoxy group, contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, thereby altering their activity. This can lead to various physiological effects, including modulation of neurotransmitter systems, which may be relevant in treating conditions such as pain, anxiety, and inflammation.
Receptor Binding and Enzyme Inhibition
Research indicates that compounds similar to this compound can interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids such as anandamide. Inhibition of FAAH has been linked to analgesic effects and potential treatments for various neurological disorders .
Case Studies and Research Findings
- Pain Management : The compound has been investigated for its analgesic properties. Studies have shown that FAAH inhibitors can effectively reduce pain responses in animal models, suggesting that this compound may possess similar effects .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects through modulation of endocannabinoid signaling pathways. This could have implications for treating neurodegenerative diseases .
- Anticonvulsant Activity : Some derivatives of piperidine compounds have demonstrated anticonvulsant properties, providing a basis for further exploration of this compound's efficacy in seizure disorders .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
3-{[4-(tert-Butyl)phenoxy]methyl}piperidine hydrochloride | FAAH inhibition | tert-butyl substitution affects binding affinity |
3-{[4-(tert-Amyl)phenoxy]methyl}piperidine hydrochloride | Analgesic properties | Variations in alkyl groups influence potency |
Properties
IUPAC Name |
3-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)16-7-6-15(9-13(16)3)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBESXQVGGISAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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